Cas no 2059993-34-7 ((5-ethoxypiperidin-3-yl)methanol)

(5-ethoxypiperidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- 3-Piperidinemethanol, 5-ethoxy-
- (5-ethoxypiperidin-3-yl)methanol
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- MDL: MFCD30476519
- インチ: 1S/C8H17NO2/c1-2-11-8-3-7(6-10)4-9-5-8/h7-10H,2-6H2,1H3
- InChIKey: WAQCFKQTSRABFO-UHFFFAOYSA-N
- ほほえんだ: N1CC(OCC)CC(CO)C1
(5-ethoxypiperidin-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318422-2.5g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 2.5g |
$1848.0 | 2023-09-05 | ||
Enamine | EN300-318422-0.05g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 0.05g |
$792.0 | 2023-09-05 | ||
Enamine | EN300-318422-5.0g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 5.0g |
$2732.0 | 2023-02-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060844-1g |
(5-Ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 95% | 1g |
¥4697.0 | 2023-03-11 | |
Enamine | EN300-318422-10g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 10g |
$4052.0 | 2023-09-05 | ||
Enamine | EN300-318422-0.1g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 0.1g |
$829.0 | 2023-09-05 | ||
Enamine | EN300-318422-10.0g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 10.0g |
$4052.0 | 2023-02-24 | ||
Enamine | EN300-318422-1g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 1g |
$943.0 | 2023-09-05 | ||
Enamine | EN300-318422-0.5g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 0.5g |
$905.0 | 2023-09-05 | ||
Enamine | EN300-318422-0.25g |
(5-ethoxypiperidin-3-yl)methanol |
2059993-34-7 | 0.25g |
$867.0 | 2023-09-05 |
(5-ethoxypiperidin-3-yl)methanol 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
(5-ethoxypiperidin-3-yl)methanolに関する追加情報
Introduction to (5-ethoxypiperidin-3-yl)methanol (CAS No. 2059993-34-7)
(5-ethoxypiperidin-3-yl)methanol (CAS No. 2059993-34-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory properties, and potential as drug candidates.
The chemical structure of (5-ethoxypiperidin-3-yl)methanol features a piperidine ring with an ethoxy substituent at the 5-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it an interesting target for further research and development.
Recent studies have highlighted the potential of (5-ethoxypiperidin-3-yl)methanol in various therapeutic areas. One notable application is its role as a modulator of G protein-coupled receptors (GPCRs), which are key targets in drug discovery. GPCRs are involved in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses. By interacting with these receptors, (5-ethoxypiperidin-3-yl)methanol may offer new avenues for treating conditions such as anxiety, depression, and chronic pain.
In addition to its potential as a GPCR modulator, (5-ethoxypiperidin-3-yl)methanol has been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Preclinical studies have shown that (5-ethoxypiperidin-3-yl)methanol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for anti-inflammatory therapies.
The pharmacokinetic profile of (5-ethoxypiperidin-3-yl)methanol is another important aspect of its evaluation. Early studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting that it may be suitable for oral administration. This is particularly advantageous for developing convenient and patient-friendly drug formulations.
Clinical trials are currently underway to further assess the safety and efficacy of (5-ethoxypiperidin-3-yl)methanol. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. These findings provide a strong foundation for advancing to phase II trials, where the therapeutic benefits will be more rigorously evaluated.
Beyond its direct therapeutic applications, (5-ethoxypiperidin-3-yl)methanol also holds promise as a lead compound for drug discovery efforts. Its unique chemical structure and favorable biological properties make it an excellent starting point for structure-based drug design (SBDD). By optimizing its structure through medicinal chemistry approaches, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile.
In conclusion, (5-ethoxypiperidin-3-yl)methanol (CAS No. 2059993-34-7) is a promising compound with a wide range of potential applications in medicinal chemistry. Its ability to modulate GPCRs and exhibit anti-inflammatory properties positions it as a valuable candidate for further research and development. As clinical trials progress and more data become available, the full therapeutic potential of this compound will likely be realized.
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